Fluoroatorvastatin

Descripción

Contextualization of Atorvastatin (B1662188) and Statin Class Research

Atorvastatin belongs to a class of drugs known as statins, which are inhibitors of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. muq.ac.irjchemrev.com This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a rate-limiting step in the biosynthesis of cholesterol in the liver. jchemrev.comnih.gov By inhibiting this enzyme, statins effectively lower cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, and are widely used in the management of cardiovascular diseases. jchemrev.comrsc.org

Research in the statin class continues to be a significant area of investigation. A primary goal is the development of new derivatives with improved pharmacological profiles. researchgate.net This includes efforts to enhance efficacy, bioavailability, and hepatoselectivity, while minimizing potential side effects, which are sometimes linked to high lipophilicity. rsc.org The synthesis of novel atorvastatin derivatives is a key strategy in pursuing these therapeutic improvements. muq.ac.ir

Significance of Fluorine Introduction in Pharmaceutical Compound Design

The incorporation of fluorine into pharmaceutical compounds is a well-established strategy in modern drug design. nih.govacs.org The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's biological activity. nih.govbenthamscience.com

Key advantages of fluorination include:

Binding Affinity: The electronegativity of fluorine can alter the electronic properties of a molecule, leading to more favorable electrostatic interactions with target receptors. benthamscience.comresearchgate.net

Lipophilicity and Permeability: Introducing fluorine can increase a compound's lipophilicity, which can affect its absorption, distribution, and ability to cross cell membranes. nih.govbenthamscience.com

In the context of statins, the presence of a 4-fluorophenyl group is a critical structural requirement for the biological activity of synthetic statins like atorvastatin, rosuvastatin, and pitavastatin. nih.gov This moiety enhances biological activity and deactivates the ring against enzymatic degradation. nih.gov

Role of Difluoro Atorvastatin and its Analogues in Preclinical Investigation and Impurity Research

Difluoro Atorvastatin and related fluorinated analogues are primarily subjects of preclinical and analytical research. Their investigation falls into two main categories: their potential as novel therapeutic agents and their role as process-related impurities.

As part of drug development, the manufacturing process of an active pharmaceutical ingredient (API) like atorvastatin is critically monitored for impurities. veeprho.com These can include process-related impurities and degradation products. oup.comijpsdronline.com Regulatory bodies require that these impurities be identified and quantified to ensure the safety and quality of the final drug product. veeprho.com Compounds such as desfluoro-atorvastatin are synthesized to serve as reference standards for quality control analysis. researchgate.net Fluorinated analogues, including potential difluoro variants, are relevant within this impurity profile.

In the realm of preclinical investigation, fluorinated analogues have been studied to explore potential improvements over the parent drug. A significant molecular modeling study involving 120 atorvastatin analogues investigated the impact of introducing fluorine atoms or gem-difluoro groups. researchgate.net The quantitative structure-activity relationship (3D-QSAR) models from this study indicated that such modifications could markedly improve the inhibitory activity against HMG-CoA reductase. researchgate.net The findings suggested that both hydrophobic and electrostatic fields play key roles in the activity of these analogues. researchgate.net

Table 1: 3D-QSAR Modeling Results for Atorvastatin Analogues This table summarizes the statistical significance of the comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) models from the study.

| Model | Field | Contribution (%) |

|---|---|---|

| CoMFA | Steric | 53.7 |

| Electrostatic | 46.3 | |

| CoMSIA | Steric | 9.5 |

| Electrostatic | 30.1 | |

| Hydrophobic | 33.7 | |

| H-bond Donor | 14.2 | |

| H-bond Acceptor | 12.5 |

Source: Adapted from research findings on 3D-QSAR studies of atorvastatin analogues. researchgate.net

Current Landscape of Research on Atorvastatin Derivatives

The current research landscape for atorvastatin derivatives is diverse, extending beyond simple fluorination. Scientists are exploring various chemical modifications to enhance the drug's therapeutic properties.

One major area of focus is improving hepatoselectivity and water solubility to reduce systemic exposure and potential side effects. rsc.org This has led to the design and synthesis of atorvastatin conjugates. nih.govrsc.org By attaching specific carbohydrate moieties, researchers aim to target receptors like the asialoglycoprotein receptor (ASGPR) on liver cells, thereby delivering the drug more directly to its site of action. nih.govrsc.org

Another avenue of research involves the creation of atorvastatin prodrugs, such as various esters and amides. researchgate.net These derivatives are designed to be inactive until they are metabolized into the active form of atorvastatin within the body. researchgate.net This approach can be used to control the drug's release and metabolic activation. researchgate.net

Furthermore, radiolabeled versions of atorvastatin, such as [18F]Atorvastatin, have been synthesized. nih.govrug.nl These compounds are valuable tools for research, enabling scientists to map the drug's distribution in living organisms using imaging techniques like positron emission tomography (PET). nih.gov This can provide insights into the drug's mechanism of action, identify off-target activity, and help understand variability in patient response. nih.govrug.nl

Table 2: Examples of Atorvastatin Derivatives and Their Research Focus

| Derivative Type | Research Goal | Example Compound/Class | Reference |

|---|---|---|---|

| Fluorinated Analogues | Improve HMG-CoA reductase inhibitory activity | gem-difluoro atorvastatin analogues | researchgate.net |

| Impurity Standards | Pharmaceutical quality control | Desfluoro Atorvastatin | researchgate.net |

| Carbohydrate Conjugates | Enhance hepatoselectivity and water solubility | N-acetylgalactosamine conjugates | nih.govrsc.org |

| Prodrugs | Control metabolic activation | Atorvastatin esters, amides | researchgate.net |

| Radiolabeled Analogues | Enable in vivo imaging and mechanistic studies | [18F]Atorvastatin | nih.govrug.nl |

Propiedades

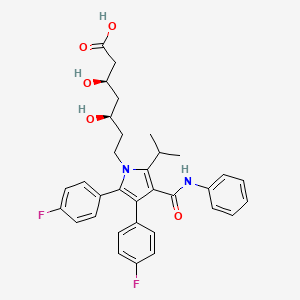

IUPAC Name |

(3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34F2N2O5/c1-20(2)31-30(33(42)36-25-6-4-3-5-7-25)29(21-8-12-23(34)13-9-21)32(22-10-14-24(35)15-11-22)37(31)17-16-26(38)18-27(39)19-28(40)41/h3-15,20,26-27,38-39H,16-19H2,1-2H3,(H,36,42)(H,40,41)/t26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKLVVGSJZVOBR-KAYWLYCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34F2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219470 | |

| Record name | Fluoroatorvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693794-20-6 | |

| Record name | Fluoroatorvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0693794206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoroatorvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Atorvastatin EP Impurity C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOROATORVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOS10V5E5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for Difluoro Atorvastatin Analogues

Chemical Synthesis Pathways for Fluorinated Atorvastatin (B1662188) Structures

The introduction of fluorine into the atorvastatin scaffold can be achieved through various chemical strategies, ranging from the incorporation of difluoromethyl groups to the late-stage introduction of a radioactive fluorine isotope for imaging applications.

Introduction of Gem-Difluoro Groups in Atorvastatin Analogues

The targeted synthesis of atorvastatin analogues containing gem-difluoro groups is an area of interest for medicinal chemists. Molecular modeling studies have been conducted to explore the potential benefits of such modifications. Computational results suggest that introducing gem-difluoro groups into atorvastatin analogues could significantly improve their inhibitory activity against the target enzyme, HMG-CoA reductase researchgate.net. These theoretical findings have prompted synthetic efforts, and new HMG-CoA reductase inhibitor analogues designed with these features have been reported to be undergoing synthesis researchgate.net.

Synthesis of Hybrid α,α-Difluorophenylacetamide-Statin Derivatives

The synthesis of hybrid molecules combining an α,α-difluorophenylacetamide moiety with a statin structure, specifically atorvastatin, is not described in currently available scientific literature. This specific derivatization strategy falls outside the scope of published research on atorvastatin analogues.

Radiosynthesis Approaches for Fluorinated Atorvastatin Analogues (e.g., [18F]Atorvastatin)

For applications in positron emission tomography (PET) imaging, atorvastatin has been successfully radiolabeled with fluorine-18 (B77423) ([¹⁸F]). A prominent method for this is an optimized, ruthenium-mediated late-stage ¹⁸F-deoxyfluorination nih.gov.

The synthesis begins with the preparation of a suitable precursor. The defluoro-hydroxy precursor is produced via a Paal-Knorr pyrrole (B145914) synthesis, a convergent strategy that forms the central pyrrole ring of the molecule nih.gov. This precursor, which contains a phenol (B47542) group, is then coordinated to a ruthenium complex. This complexation activates the aromatic ring for the subsequent nucleophilic substitution with the [¹⁸F]fluoride ion nih.gov.

The automated radiosynthesis procedure yields an injectable solution of [¹⁸F]Atorvastatin with high radiochemical purity and stability. This improved ruthenium-mediated procedure overcomes previous challenges by avoiding the need for salt additives, extensive drying steps, or complex solvent mixtures, enhancing its practicality for potential clinical translation nih.gov.

| Parameter | Value | Source |

| Synthesis Method | Ruthenium-mediated late-stage ¹⁸F-deoxyfluorination | nih.gov |

| Key Precursor Synthesis | Paal-Knorr pyrrole condensation | nih.gov |

| Overall Precursor Yield | ~10% | nih.gov |

| Radiochemical Yield (d.c.) | 19 ± 6% | nih.gov |

| Molar Activity | 65 ± 32 GBq·μmol⁻¹ | nih.gov |

| Radiochemical Purity | > 95% | nih.gov |

Process Chemistry Considerations in Analogue Preparation

A critical aspect of the process is the control of stereochemistry in the side chain, which contains two chiral centers crucial for the drug's activity researchgate.net. Manufacturing routes have moved away from complex chiral auxiliaries and pyrophoric reagents used in early syntheses toward more robust and safer methods, including biocatalytic processes rsc.orgresearchgate.net. Chemoenzymatic and biocatalytic methods, using enzymes like ketoreductases, aldolases, and nitrilases, have been developed to produce key chiral intermediates with high enantiomeric excess, offering a more environmentally friendly and economically viable alternative to traditional chemical methods researchgate.netnih.govjchemrev.com.

Impurity Formation and Control during Atorvastatin Synthesis

Impurity profiling and control are critical components of pharmaceutical manufacturing to ensure the safety and quality of the final active pharmaceutical ingredient (API) veeprho.com. The synthesis of atorvastatin is a multi-step process where side reactions can lead to the formation of various process-related impurities researchgate.net.

Characterization of Difluoro Atorvastatin as a Synthetic Impurity

Difluoro Atorvastatin is a known process-related impurity in the synthesis of Atorvastatin . It is officially recognized in pharmacopeial references, for instance, as Atorvastatin EP Impurity C veeprho.com. This impurity is characterized as (3R, 5R)-7-[3-(phenylcarbamoyl)-4,5-bis(4-fluorophenyl)-2-isopropyl-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid veeprho.com.

The formation of such impurities is inherent to the manufacturing process and depends on the specific synthetic route and reaction conditions employed veeprho.com. Side reactions, particularly during the Paal-Knorr condensation step which requires prolonged heating, or during acidic deprotection steps, can contribute to the generation of byproducts researchgate.net. The control of these impurities to levels below established thresholds is managed through careful optimization of process parameters and purification techniques like column chromatography veeprho.com. The structural confirmation and analytical validation of reference standards for Difluoro Atorvastatin are typically performed using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Computational Approaches to Structure Activity Relationship Sar of Fluorinated Atorvastatin Analogues

Molecular Docking Investigations of Enzyme Binding Interactions

Molecular docking studies are instrumental in predicting the binding conformation and affinity of a ligand to its target protein. In the context of fluorinated atorvastatin (B1662188) analogues, these investigations have provided critical insights into their interaction with the active site of HMG-CoA reductase.

Docking simulations have been employed to explore the binding relationship between atorvastatin analogues and the HMG-CoA reductase protein. nih.gov These studies have shown that the introduction of fluorine atoms or gem-difluoro groups can lead to an improvement in the inhibitory activity of the analogues. nih.govresearchgate.net The binding of statins, including atorvastatin, to HMG-CoA reductase is a reversible process, and they exhibit a high affinity for the enzyme, with binding constants (Ki) in the nanomolar range. Atorvastatin is known to occupy the binding site of HMG-CoA reductase with high affinity. nih.gov The docking scores from these computational studies serve as a valuable parameter for comparing the binding efficiency of different analogues.

Through molecular docking and subsequent molecular dynamics simulations, specific amino acid residues within the active site of HMG-CoA reductase have been identified as crucial for the binding of atorvastatin analogues. These key residues play a significant role in anchoring the ligand within the binding pocket and determining its inhibitory potency.

Key residues and regions identified in the HMG-CoA reductase binding site include:

Vital Amino Acid Residues: Lysine 735, Arginine 590, Aspartic acid 690, and Asparagine 686 have been identified as vital for the interaction with atorvastatin analogues. nih.govresearchgate.net

Hydrophobic Regions: Three key hydrophobic regions within the binding site also contribute significantly to the ligand-receptor interaction. nih.govresearchgate.net The three rings attached to the pyrrole (B145914) ring of atorvastatin are known to interact hydrophobically with the enzyme. acs.org

Table 1: Key Interacting Residues in the HMG-CoA Reductase Active Site

| Amino Acid Residue | Role in Binding |

|---|---|

| Lysine 735 | Vital for ligand interaction |

| Arginine 590 | Vital for ligand interaction |

| Aspartic acid 690 | Vital for ligand interaction |

| Asparagine 686 | Vital for ligand interaction |

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Analysis

3D-QSAR is a computational technique used to establish a quantitative relationship between the three-dimensional properties of a series of molecules and their biological activities. drugdesign.org For fluorinated atorvastatin analogues, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been pivotal in understanding the structural features that govern their inhibitory potency against HMG-CoA reductase.

In a comprehensive study of 120 atorvastatin analogues, robust 3D-QSAR models were developed. nih.govresearchgate.net The results indicated that both hydrophobic and electrostatic fields are key factors in the QSAR model, highlighting their importance in the interaction with the enzyme. nih.govresearchgate.net

CoMFA is a 3D-QSAR method that correlates the biological activity of a set of molecules with their steric and electrostatic fields. drugdesign.org For the atorvastatin analogues, a highly predictive CoMFA model was generated, demonstrating a strong correlation between the calculated fields and the observed inhibitory activity. nih.govresearchgate.net

CoMSIA is an extension of the CoMFA approach that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed understanding of the intermolecular interactions. The CoMSIA model developed for the atorvastatin analogues also showed excellent predictive ability. nih.govresearchgate.net

Table 2: Statistical Results of 3D-QSAR Models for Atorvastatin Analogues

| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) |

|---|---|---|

| CoMFA | 0.558 | 0.977 |

| CoMSIA | 0.582 | 0.919 |

Molecular Dynamics Simulations for Ligand-Receptor Stability and Conformation

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and conformational changes over time. For atorvastatin analogues, MD simulations have been used to refine the binding modes predicted by molecular docking and to confirm the stability of the interactions with HMG-CoA reductase. nih.govresearchgate.net These simulations have corroborated the importance of the key residues and hydrophobic regions identified in the docking studies, providing a more comprehensive understanding of the binding event at the atomic level. nih.govresearchgate.net

Prediction of Biological Activity and Optimization of Fluorinated Structures

The targeted inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the mechanism by which atorvastatin and its analogues effectively lower cholesterol. Computational approaches, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking simulations, have become instrumental in predicting how structural modifications to atorvastatin impact its inhibitory potency against this key enzyme. nih.gov

Research in this area has systematically explored a wide array of atorvastatin analogues, including those featuring the introduction of fluorine atoms or gem-difluoro groups. nih.gov These computational studies have consistently indicated that such fluorination can markedly improve the inhibitory activity of the parent compound. nih.gov

Detailed Research Findings

Molecular modeling studies have successfully built robust 3D-QSAR models to correlate the structural features of atorvastatin analogues with their biological activity. For instance, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have yielded models with high predictive power. nih.gov

These models have elucidated the critical role of both hydrophobic and electrostatic fields in the interaction between the drug molecule and the HMG-CoA reductase binding site. nih.gov Molecular dynamics simulations further reveal that specific amino acid residues, including Lys735, Arg590, Asp690, and Asn686, are vital for the stable binding of these inhibitors. nih.gov

The predictive power of these computational models allows for the rational design of novel HMG-CoA reductase inhibitors with potentially superior activity profiles. This in silico screening process is a crucial step in prioritizing candidates for synthesis and further preclinical evaluation.

Interactive Data Tables

To illustrate the predicted impact of fluorination on the biological activity of atorvastatin analogues, the following table summarizes the qualitative findings from computational studies.

| Compound | Predicted Biological Activity (Relative to Atorvastatin) | Key Computational Insights |

| Atorvastatin | Baseline | - |

| Fluorinated Atorvastatin Analogues | Improved | Enhanced interaction with key residues in the HMG-CoA reductase binding site. |

| Difluoro Atorvastatin | Significantly Improved | The presence of gem-difluoro groups is suggested to further enhance inhibitory potential. |

Preclinical Pharmacological Research of Fluorinated Atorvastatin Analogues

Enzyme Inhibition Studies: HMG-CoA Reductase (HMGR)

Statins exert their primary pharmacological effect by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. youtube.comdroracle.ai Preclinical evaluation of a new statin analogue like Difluoro Atorvastatin (B1662188) would centrally involve a thorough characterization of its inhibitory activity against this enzyme.

A fundamental step in the preclinical assessment of a novel statin is to determine its potency in inhibiting HMG-CoA reductase and to compare this with existing statins. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.

While specific data for Difluoro Atorvastatin is not available, a hypothetical comparative study might yield results similar to those shown in the table below, which is based on known potencies of other statins. For instance, Atorvastatin itself is a potent inhibitor of HMG-CoA reductase. adooq.comselleckchem.com

Hypothetical Comparative HMG-CoA Reductase Inhibitory Activity

| Compound | IC50 (nM) |

|---|---|

| Atorvastatin | 8 |

| Simvastatin | 3.4 |

| Rosuvastatin | 11 |

| Difluoro Atorvastatin | Data not available |

This table is for illustrative purposes only. Actual values for Difluoro Atorvastatin are not available.

Understanding how an inhibitor binds to its target enzyme is crucial for drug design and optimization. Statins are known to be competitive inhibitors of HMG-CoA reductase, meaning they compete with the natural substrate (HMG-CoA) for binding to the enzyme's active site. youtube.comdrugbank.com

For Difluoro Atorvastatin, researchers would investigate whether it also acts as a competitive inhibitor. This would involve kinetic studies to determine the inhibitor constant (Ki). X-ray crystallography could provide a three-dimensional view of how the difluoro analogue interacts with the amino acid residues within the active site of HMG-CoA reductase. These studies would elucidate the specific binding interactions and conformational changes involved.

Cellular and In Vitro Studies of Pharmacological Mechanisms

Beyond enzyme inhibition, the preclinical evaluation of a new statin involves assessing its effects in cellular models to understand its broader pharmacological profile.

The inhibitory effect of a statin on HMG-CoA reductase is expected to translate into a reduction of cholesterol synthesis within cells. In vitro studies using cell lines such as the human liver cancer cell line HepG2 are commonly employed to investigate this. researchgate.netnih.gov

For Difluoro Atorvastatin, researchers would treat HepG2 cells with varying concentrations of the compound and measure the rate of de novo cholesterol synthesis. It would be expected that Difluoro Atorvastatin would inhibit cholesterol synthesis in a dose-dependent manner. Prolonged inhibition of cholesterol synthesis by atorvastatin has been shown to decrease the secretion of apolipoprotein B-100 and triglycerides from HepG2 cells. nih.gov

Statins are known to have beneficial effects beyond their cholesterol-lowering properties, collectively termed "pleiotropic effects." nih.govnih.govscienceopen.com These include anti-inflammatory, antioxidant, and immunomodulatory actions. nih.govnih.gov These effects are largely attributed to the inhibition of the synthesis of isoprenoid intermediates, which are crucial for various cellular signaling processes. scienceopen.com

Anti-inflammatory Effects: The anti-inflammatory properties of statins have been demonstrated in various in vitro and in vivo models. nih.govmdpi.com For Difluoro Atorvastatin, studies would be conducted to assess its ability to reduce the production of pro-inflammatory cytokines in cell cultures stimulated with inflammatory agents.

Anti-oxidant Effects: Statins can reduce oxidative stress by various mechanisms, including the inhibition of oxidant enzymes and the upregulation of antioxidant enzymes. nih.govnih.gov The antioxidant potential of Difluoro Atorvastatin would be evaluated by measuring its ability to mitigate oxidative stress in cellular models. Studies have shown that atorvastatin's antioxidant effects may be unrelated to its lipid-lowering action. scirp.org

Several studies have reported that statins, including atorvastatin, possess anti-proliferative effects on various cancer cell lines. plos.orgnih.govnih.gov This has led to interest in their potential as anticancer agents. The antiproliferative activity of atorvastatin has been observed in breast cancer and ovarian cancer cell lines, where it can induce apoptosis and cell cycle arrest. nih.govwaocp.org

To investigate the antiproliferative potential of Difluoro Atorvastatin, researchers would conduct cell viability and proliferation assays on a panel of cancer cell lines. The half-maximal inhibitory concentration for cell viability (IC50) would be determined to quantify its potency. For example, atorvastatin has been shown to inhibit the proliferation of human smooth muscle cells with an IC50 of 0.39 μM. medchemexpress.com

Antiparasitic and Trypanocidal Effects of Hybrid Difluorinated Derivatives

Recent research has explored the potential of statins beyond their cholesterol-lowering effects, investigating their antimicrobial and antiparasitic properties. nih.gov Atorvastatin, in particular, has demonstrated promising activity against intracellular protozoan parasites like Toxoplasma gondii, Trypanosoma cruzi, and Plasmodium falciparum. nih.gov Building on this, molecular hybridization has been employed as a strategy to develop new drug candidates by combining the pharmacophoric moieties of statins with other active compounds. nih.gov

One such study focused on synthesizing novel hybrid compounds by linking α,α-difluorophenylacetamides with a statin moiety. The aim was to leverage the anti-inflammatory activity of phenylacetamides and the potential microbicidal action of statins. nih.gov These new hybrid derivatives were then evaluated for their in vitro activity against Plasmodium falciparum, the parasite responsible for malaria, and Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov

The results of the antiplasmodial activity screening revealed that two of the acetate-based hybrid compounds exhibited a mild effect against P. falciparum. nih.gov Specifically, compounds designated 13b and 13c were active, with EC₅₀ values of 14.26 µM and 11.78 µM, respectively. This activity was comparable to that of the parent compound, Atorvastatin, which had an EC₅₀ of 10.30 µM. nih.gov

Against T. cruzi, the halogenated acetate (B1210297) hybrids demonstrated a moderate effect against both the trypomastigote and amastigote forms of the parasite, which are relevant for human infection. nih.gov The chlorinated derivative emerged as the most promising candidate from this series, displaying considerable trypanocidal activity without showing genotoxicity in in-vitro assays, making it eligible for further investigation in in-vivo experiments. nih.gov

In Vitro Antiplasmodial Activity of Difluorinated Atorvastatin Derivatives

This table summarizes the half-maximal effective concentration (EC₅₀) of hybrid difluorinated atorvastatin derivatives against Plasmodium falciparum.

| Compound | EC₅₀ against P. falciparum (µM) |

|---|---|

| Atorvastatin (AVA) | 10.30 |

| Compound 13b | 14.26 |

| Compound 13c | 11.78 |

In Vivo Animal Model Studies Focused on Mechanism and Disposition

Metabolic Fate and Biotransformation of Fluorinated Atorvastatin Analogues in Animal Models

The incorporation of fluorine into drug molecules is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic properties. chemrxiv.org For statins, the inclusion of a 4-fluorophenyl group is a key structural requirement for biological activity. nih.gov This modification can deactivate the aromatic ring against metabolism by cytochrome P450 (CYP) monooxygenases, which are primary enzymes in drug biotransformation. nih.gov Atorvastatin itself is known to be metabolized by CYP3A4, and its metabolites can act as ligands for the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters. nih.govebi.ac.uk

Studies on atorvastatin and its metabolites in primary human hepatocytes have shown that they are ligands of PXR but not the Constitutive Androstane Receptor (CAR). nih.gov This interaction leads to the induction of PXR target genes, such as CYP3A4, which can influence the drug's own metabolism and potential drug-drug interactions. nih.gov The various atorvastatin metabolites exhibit differential induction of these genes, which is partly due to impaired release of co-repressors from the PXR complex. nih.gov Given that fluorination is known to block sites of metabolic oxidation, it is plausible that difluoro atorvastatin analogues would exhibit altered metabolic profiles compared to the parent compound, potentially leading to greater stability and a different pattern of PXR activation. chemrxiv.orgnih.gov

Tissue Uptake and Distribution in Preclinical Animal Models (e.g., PET studies for [18F]Atorvastatin)

Positron Emission Tomography (PET) studies using radiolabeled [18F]Atorvastatin have provided significant insights into the in vivo tissue distribution and pharmacokinetics of the drug in preclinical animal models. acs.orgnih.govresearchgate.netrug.nl These studies, conducted in Wistar rats, have demonstrated that the primary target organ for atorvastatin uptake is the liver. acs.orgnih.govresearchgate.netrug.nl

Following intravenous administration, both PET imaging and ex vivo biodistribution analysis showed negligible uptake of [18F]Atorvastatin in most tissues. acs.orgnih.govresearchgate.netrug.nl The highest concentrations of the radiotracer were consistently found in the liver, as well as in excretory pathways such as the kidneys and small intestine. acs.orgnih.govresearchgate.netrug.nl This distribution pattern is consistent with the drug's mechanism of action, which primarily involves the inhibition of HMG-CoA reductase in the liver.

Interestingly, these preclinical PET studies revealed sex-dependent differences in atorvastatin kinetics. acs.orgnih.govresearchgate.netrug.nl Female rats showed faster uptake and clearance of [18F]Atorvastatin compared to male rats. acs.orgnih.govresearchgate.netrug.nl The uptake in the female liver was approximately 38% higher than in the male liver. acs.orgnih.govresearchgate.net This difference is thought to be related to a higher efficiency for exchange between arterial blood and hepatic tissue in females, potentially linked to sex-dependent expression of hepatic drug-metabolizing enzymes. nih.gov

Ex Vivo Biodistribution of [18F]Atorvastatin in Rats

This table shows the tissue distribution of [18F]Atorvastatin in female and male Wistar rats approximately 120 minutes after intravenous administration. Data is presented as the mean percentage of the injected dose per gram of tissue (%ID/g).

| Organ | Female (%ID/g) | Male (%ID/g) |

|---|---|---|

| Liver | High | High |

| Kidney | Moderate | Moderate (Statistically significant difference between sexes) |

| Small Intestine | Moderate | Moderate |

| Stomach | Moderate | Moderate |

| Gonads | Low | Low (Statistically significant difference between sexes) |

| Other Tissues | Negligible | Negligible |

Biochemical Pathway Modulation in Animal Tissues Beyond Lipid Lowering

In a study using a mouse model of metabolic syndrome induced by a hyperglycemic diet, atorvastatin treatment was shown to attenuate vascular remodeling. nih.gov This protective effect was associated with a significant reduction in the levels of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in both circulation and perivascular adipose tissue. nih.gov

Furthermore, research in hyperlipidemia rat models has indicated that atorvastatin ester can regulate lipid metabolism through the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway and by modulating HMG-CoA Reductase (HMGCR) expression in the liver. mdpi.com The PPAR signaling pathway is a crucial regulator of lipid and glucose homeostasis, and its modulation by atorvastatin highlights a broader impact on metabolic control. mdpi.com Another preclinical study found that atorvastatin can reduce the fibrogenic activation of endocardial endothelial cells, a process involved in endocardial fibroelastosis, by up-regulating the transcription factor KLF2 and inhibiting the transforming growth factor-β (TGF-β) pathway. nih.gov These findings demonstrate that atorvastatin's therapeutic effects in animal models extend to modulating key pathways involved in inflammation, vascular structure, and cellular fibrosis.

Analytical Research for Quality Control of Atorvastatin and Its Difluoro Impurities

Development of Advanced Analytical Methods for Impurity Detection and Quantification

The quality control of Atorvastatin (B1662188), a widely prescribed medication for managing hypercholesterolemia, necessitates rigorous analytical oversight to ensure its purity, safety, and efficacy. A critical aspect of this is the detection and quantification of process-related impurities and degradation products, including the "Difluoro Atorvastatin" impurity. The development of advanced, sensitive, and specific analytical methods is paramount for maintaining the quality of the final drug product. These methods must be capable of separating and quantifying impurities that may be present at very low levels.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Atorvastatin and its impurities. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) methods are commonly developed for the quantitative determination of Atorvastatin calcium, its related substances, and degradation impurities in bulk drugs. nih.govresearchgate.net These methods are valued for their ability to resolve complex mixtures of structurally similar compounds.

The development of a stability-indicating HPLC method often involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal degradation to generate potential impurities. nih.gov This forced degradation helps in ensuring the method's specificity and its ability to separate the active pharmaceutical ingredient (API) from all potential degradation products. nih.gov

Several HPLC methods have been developed that are significantly shorter and more efficient than those prescribed in official pharmacopeias. For instance, a rapid RP-HPLC method was developed with a run time of 25 minutes for the determination of Atorvastatin and 12 of its related impurities, a significant improvement over the 85-minute European Pharmacopoeia method. nih.govresearchgate.net Another optimized method achieved a run time of less than 15 minutes. researchgate.netmdpi.com

Key parameters in HPLC method development include the choice of stationary phase (column), mobile phase composition, flow rate, and detection wavelength. Common columns used include C18 or C8 octylsilyl columns. mjcce.org.mk The mobile phase often consists of a gradient mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) formate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netnih.govmjcce.org.mk UV detection is typically set around 244-248 nm. researchgate.netnih.govmjcce.org.mkijpsdronline.com

To enhance the identification of impurities, HPLC is often coupled with a mass spectrometer (LC-MS). shimadzu.comshimadzu.com This combination provides molecular weight information, which is crucial for identifying unknown impurities and confirming the identity of known ones. shimadzu.comshimadzu.com LC-MS/MS, a further extension, can provide structural information by analyzing fragment ions. shimadzu.com Techniques like electrospray ionization (ESI) are commonly used as the interface between the LC and the MS. researchgate.net The use of a mass detector can help in identifying co-eluting peaks and components with low UV absorption. shimadzu.com

| Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Run Time (min) | Reference |

|---|---|---|---|---|---|

| Zorbax Bonus-RP | Gradient elution with water-acetonitrile-trifluoroacetic acid | 1.0 | 245 | 25 | nih.gov |

| HALO ES-CN (fused core cyano) | Gradient with 10 mM ammonium formate (B1220265) (pH 3.5) and acetonitrile | 0.5 | 244 | 80 (plus 10 min post-run) | mjcce.org.mk |

| C18 or C8 | Acetonitrile, tetrahydrofuran, and ammonium acetate (B1210297) buffer (pH 5.0) | N/A | N/A | N/A | mjcce.org.mk |

| Inertsil ODS 3 | 10% 0.1% triethanolamine (B1662121) in water and 90% ethanol | N/A | 256 | N/A | tandfonline.com |

Gas Chromatography (GC) and Spectrophotometric Methodologies

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile impurities. In the context of Atorvastatin manufacturing, GC is particularly useful for detecting potential genotoxic impurities (PGIs) that may arise from raw materials or side reactions during synthesis. A GC method has been developed and validated for the quantitative analysis of four specific PGIs in Atorvastatin Calcium. Another GC-MS method was developed for the simultaneous determination of potential genotoxic materials like ethyl methanesulfonate (B1217627) (ELMS), methyl methanesulfonate (MLMS), and isopropyl methanesulfonate (ILMS) in Atorvastatin calcium. rasayanjournal.co.in

The setup for such analyses typically involves a capillary column (e.g., DB-5) and a specific oven temperature program to achieve separation. rasayanjournal.co.in For instance, one method utilized an initial oven temperature of 85°C, ramped up in stages to 250°C, with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and quantification. The use of GC-MS is particularly advantageous as it provides high sensitivity and specificity for impurity profiling of pharmaceutical starting materials. thermofisher.com

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simpler and more economical approach for the quantitative determination of Atorvastatin in pharmaceutical preparations. ekb.egijsred.com These methods are based on measuring the absorbance of the drug at its wavelength of maximum absorption (λmax). For Atorvastatin Calcium, the λmax is often found around 240-247 nm in various solvents like methanol or urea (B33335) solution. ekb.egijsred.comsphinxsai.com While these methods are suitable for assaying the main component, they generally lack the specificity and resolution required for detecting and quantifying individual impurities like Difluoro Atorvastatin, especially at low levels. nih.gov Impurities often have very similar UV spectra to the parent drug, making their individual quantification by spectrophotometry challenging without prior chromatographic separation.

| Column Type | Oven Temperature Program | Injector Temp (°C) | Detector Temp (°C) | Impurities Targeted | Reference |

|---|---|---|---|---|---|

| DB-5 (30m x 0.32mm, 0.25µm) | Start 40°C (5 min), ramp 12°C/min to 105°C, ramp 25°C/min to 310°C (12 min) | 285 | N/A (MS Ion Source at 230°C) | ELMS, ILMS, MLMS | rasayanjournal.co.in |

| N/A | Start 85°C (5 min), ramp 2°C/min to 120°C (2 min), ramp 50°C/min to 250°C (18 min) | 160 | 260 | Four potential genotoxic impurities (A-D) |

Method Validation Protocols for Pharmaceutical Quality Control

Validation of an analytical method is a mandatory process in pharmaceutical quality control, ensuring that the method is suitable for its intended purpose. The validation process is conducted in accordance with guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. researchgate.netresearchgate.nettandfonline.com A validated method provides confidence in the reliability of the analytical data. The key parameters evaluated during method validation include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. mjcce.org.mkrasayanjournal.co.in

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components. mjcce.org.mk It is often demonstrated through forced degradation studies and by checking for interference from the placebo. mjcce.org.mk

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. mdpi.com This is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (R²) of the calibration curve, which should be close to 1. uran.ua

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of impurity is spiked into a sample matrix and the percentage recovery is calculated. rasayanjournal.co.in Acceptance criteria are typically in the range of 98.0–102.0%. ijsred.com

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). rasayanjournal.co.in An RSD of less than 2% is generally considered acceptable. nih.govijsred.com

Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. rasayanjournal.co.in

Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rasayanjournal.co.in

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. rasayanjournal.co.in

The validation process confirms that the analytical method is precise, accurate, and stable, making it a reliable tool for routine quality control of Atorvastatin and its impurities. nih.gov

| Validation Parameter | Typical Acceptance Criteria | Purpose |

|---|---|---|

| Specificity | No interference at the retention time of the analyte and impurities. | Ensures the method can differentiate the analyte from other substances. |

| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | Confirms a proportional relationship between concentration and instrument response. |

| Accuracy (% Recovery) | Typically 98.0% - 102.0% | Measures the closeness of the experimental value to the true value. |

| Precision (RSD) | ≤ 2.0% | Demonstrates the consistency and reproducibility of the results. |

| LOD/LOQ | Signal-to-Noise Ratio (S/N) of 3:1 for LOD and 10:1 for LOQ | Determines the lowest concentration that can be reliably detected and quantified. |

| Robustness | Resolution and other parameters remain within acceptable limits after minor changes to the method. | Assesses the method's reliability under varied conditions. |

Establishment and Traceability of Reference Standards for Difluoro Atorvastatin Impurity

The accurate identification and quantification of the Difluoro Atorvastatin impurity rely heavily on the availability of high-purity reference standards. pharmaffiliates.com These standards are chemical substances of known purity and structure that are used as a benchmark for comparison in an analytical procedure. They are essential for both qualitative identification (e.g., by comparing retention times in chromatography) and for quantitative analysis (by creating calibration curves to determine the concentration of the impurity in a sample).

Reference standards for "Atorvastatin Difluoro Impurity" are available from various specialized suppliers. pharmaffiliates.comsynzeal.comsimsonpharma.com These standards are typically provided with a comprehensive Certificate of Analysis (CoA). synthinkchemicals.com The CoA is a critical document that establishes the quality and traceability of the reference standard. It includes vital information such as:

Identity: Confirmed by techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). synthinkchemicals.com

Purity: Determined by a high-resolution chromatographic technique, most commonly HPLC, and often expressed as a percentage. synthinkchemicals.com

Potency/Assay: A quantitative measure of the active component.

Other physicochemical data: Such as molecular formula and weight. pharmaffiliates.comsynzeal.comsimsonpharma.com

The establishment of these reference standards involves their synthesis and subsequent purification to a very high degree. The characterization process ensures that the standard is what it purports to be and that its purity is accurately known. Traceability is ensured by documenting the entire process of synthesis, purification, and characterization. For use in regulated pharmaceutical quality control, it is often necessary that these standards are traceable to pharmacopeial standards (e.g., USP) where available. synthinkchemicals.compharmaffiliates.com The use of well-characterized reference standards is a fundamental requirement for the validation of analytical methods and for ensuring the accuracy and reliability of routine quality control testing for impurities like Difluoro Atorvastatin.

Future Perspectives in Difluoro Atorvastatin Research

Exploration of Novel Therapeutic Targets and Applications for Fluorinated Statin Analogues

The primary therapeutic target of statins is HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. nih.gov However, the pleiotropic effects of statins—actions independent of their cholesterol-lowering properties—have garnered significant attention. These effects include anti-inflammatory, antioxidant, and immunomodulatory activities. nih.govnih.gov The introduction of fluorine into the Atorvastatin (B1662188) structure could potentially modulate these pleiotropic effects, opening avenues for new therapeutic applications.

Future research on Difluoro Atorvastatin would likely focus on its potential efficacy in conditions where inflammation plays a key role. For instance, studies suggest that statins may have a protective role in certain cancers and neurodegenerative diseases. heart.orgnih.gov The enhanced lipophilicity and metabolic stability often conferred by fluorination could lead to improved penetration of the blood-brain barrier, making Difluoro Atorvastatin a candidate for investigation in neurological disorders. researchgate.net

Furthermore, the unique electronic properties of fluorine can influence how a drug interacts with its target protein. scispace.com It is conceivable that Difluoro Atorvastatin may exhibit altered binding affinity or selectivity for HMG-CoA reductase or even interact with novel off-target proteins, leading to unexpected therapeutic activities. A systematic screening of Difluoro Atorvastatin against a panel of biological targets would be a crucial first step in uncovering any novel applications.

Table 1: Potential Therapeutic Areas for Fluorinated Statin Analogues Beyond Hypercholesterolemia

| Therapeutic Area | Rationale for Exploration | Potential Advantage of Fluorination |

| Oncology | Statins have shown potential anti-proliferative effects in some cancer cell lines. heart.org | Enhanced cellular uptake and metabolic stability could increase potency. |

| Neurodegenerative Diseases | Anti-inflammatory and antioxidant properties of statins may be neuroprotective. nih.gov | Improved blood-brain barrier penetration could enhance efficacy in the central nervous system. |

| Autoimmune Disorders | Immunomodulatory effects of statins could be beneficial in conditions like rheumatoid arthritis. | Altered protein binding could fine-tune immunomodulatory activity. |

Advanced Computational Design and Optimization of Next-Generation Fluorinated Compounds

Computational modeling has become an indispensable tool in modern drug discovery, allowing for the in silico prediction of a molecule's properties and its interaction with biological targets. researchgate.net For Difluoro Atorvastatin, computational studies would be instrumental in predicting how the difluoro substitution impacts its binding to HMG-CoA reductase. Molecular docking simulations could provide insights into the binding energy and conformational changes compared to the parent compound, Atorvastatin. researchgate.net

Quantum mechanics calculations can be employed to understand the electronic effects of the fluorine atoms on the molecule's reactivity and metabolic stability. berkeley.edu These studies can help predict sites of metabolism and guide the design of next-generation analogues with improved pharmacokinetic profiles. For example, predictive models for Absorption, Distribution, Metabolism, and Excretion (ADME) can be used to forecast the bioavailability and clearance of Difluoro Atorvastatin. researchgate.net

By leveraging these computational tools, researchers can rationally design and prioritize new fluorinated statin analogues for synthesis and experimental testing. This approach accelerates the drug discovery process and reduces the reliance on costly and time-consuming empirical screening.

Table 2: Computational Approaches in the Design of Fluorinated Statin Analogues

| Computational Method | Application in Difluoro Atorvastatin Research | Expected Outcome |

| Molecular Docking | Simulating the binding of Difluoro Atorvastatin to HMG-CoA reductase. researchgate.net | Prediction of binding affinity and identification of key interactions. |

| Quantum Mechanics | Calculating the electronic properties and metabolic stability of the molecule. | Understanding of reactivity and potential metabolic pathways. |

| ADME Prediction Models | Forecasting the pharmacokinetic properties of Difluoro Atorvastatin. researchgate.net | Estimation of bioavailability, distribution, and clearance rates. |

Methodological Advancements in Preclinical Characterization of Fluorinated Derivatives

The preclinical evaluation of a new chemical entity is a critical step in its development. For fluorinated compounds like Difluoro Atorvastatin, several advanced analytical techniques can be employed. The presence of fluorine allows for the use of 19F Nuclear Magnetic Resonance (NMR) spectroscopy to study the drug's metabolism and interaction with biological systems. annualreviews.org

Furthermore, the development of radiolabeled versions of Difluoro Atorvastatin, for instance with 18F, would enable Positron Emission Tomography (PET) imaging studies. nih.gov PET imaging can provide real-time, non-invasive visualization of the drug's distribution and target engagement in living organisms, offering invaluable information on its pharmacokinetics and pharmacodynamics. nih.govcriver.com

Advances in "-omics" technologies, such as proteomics and metabolomics, can provide a comprehensive understanding of the cellular response to Difluoro Atorvastatin. By analyzing changes in protein expression and metabolite levels, researchers can identify the biological pathways modulated by the compound and uncover its mechanism of action.

Implications for Rational Drug Design and Development in the Statin Class

The systematic investigation of Difluoro Atorvastatin would provide valuable insights into the structure-activity relationships (SAR) of fluorinated statins. researchgate.net Understanding how the position and number of fluorine atoms affect the biological activity and pharmacokinetic properties of Atorvastatin can guide the rational design of future statin analogues with improved therapeutic profiles.

The judicious placement of fluorine can be used to block sites of metabolism, thereby increasing a drug's half-life and reducing the potential for the formation of toxic metabolites. nih.gov It can also be used to fine-tune the lipophilicity of a molecule, which in turn influences its absorption, distribution, and ability to cross biological membranes. researchgate.net

A case study of Difluoro Atorvastatin could serve as a model for the application of "fluorine scanning," where fluorine atoms are systematically introduced at different positions in a lead compound to optimize its properties. researchgate.net The knowledge gained from such studies would contribute to the broader field of medicinal chemistry and aid in the development of safer and more effective drugs across various therapeutic classes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Difluoro Atorvastatin, and how do reaction conditions impact yield and purity?

- Methodology : Optimize synthesis using fluorinated precursors (e.g., 4-fluorophenyl intermediates) under controlled anhydrous conditions. Monitor reaction progress via HPLC with a C18 column (5 µm, 250 mm × 4.6 mm) and UV detection at 244 nm. Purity validation should follow USP guidelines using reference standards (e.g., USP Atorvastatin Related Compound C) .

- Key Parameters : Temperature (maintain <40°C to prevent thermal degradation), solvent choice (tetrahydrofuran for solubility), and catalyst (e.g., palladium for cross-coupling reactions).

Q. How does Difluoro Atorvastatin’s mechanism of action differ from Atorvastatin in inhibiting HMG-CoA reductase?

- Experimental Design : Conduct in vitro enzyme inhibition assays using purified HMG-CoA reductase. Compare IC₅₀ values via fluorometric detection (Ex/Em: 340/460 nm). Molecular docking studies (e.g., AutoDock Vina) can predict binding affinity differences due to fluorine substitution .

- Data Interpretation : Higher lipophilicity from fluorine atoms may enhance membrane permeability, altering pharmacokinetic profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.